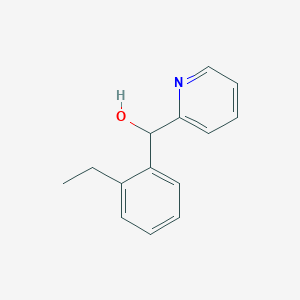

2-Ethylphenyl-(2-pyridyl)methanol

Beschreibung

2-Ethylphenyl-(2-pyridyl)methanol is a heterocyclic compound featuring a pyridyl group at the 2-position and an ethyl-substituted phenyl moiety. Despite its discontinued commercial availability (as noted in ), its structural motifs are comparable to other pyridyl- and phenyl-containing compounds with documented biological and catalytic activities .

Eigenschaften

IUPAC Name |

(2-ethylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-7-3-4-8-12(11)14(16)13-9-5-6-10-15-13/h3-10,14,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSFMTDEBWXKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl-(2-pyridyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 2-pyridinecarboxaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 2-ethylphenyl-(2-pyridyl)ketone.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C13H15NO

Molecular Weight: 201.27 g/mol

Structure: The compound consists of an ethyl-substituted phenyl group linked to a pyridyl moiety through a methanol functional group. This unique structure contributes to its diverse applications.

Medicinal Chemistry

2-Ethylphenyl-(2-pyridyl)methanol has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity: Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer properties. For instance, modifications in the structure can enhance antiproliferative activity against various cancer cell lines, making it a candidate for drug development targeting cancer .

- Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression or infectious diseases. Studies have shown that structural modifications can lead to substantial increases in inhibitory potency against specific enzymes .

Materials Science

The compound's conjugated structure makes it suitable for applications in developing organic electronic materials. Its ability to form stable films and conduct electricity could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Biological Studies

In biological research, this compound serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups. Its unique structure allows it to participate in various biochemical reactions, providing insights into enzymatic processes .

Anticancer Activity Study

A review of benzo[b]furan derivatives indicated that introducing specific substituents can significantly enhance antiproliferative activity against various cancer cell lines. For example, compounds with methyl or methoxy groups at specific positions demonstrated increased potency compared to their unsubstituted counterparts .

Enzyme Inhibition Investigation

Investigations into enzyme inhibitors have shown that structural modifications can lead to substantial increases in inhibitory potency. For instance, replacing certain groups in related compounds resulted in up to a 40-fold increase in activity against specific viral proteases .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely influenced by its ability to interact with key biological targets, such as enzymes involved in cancer cell proliferation or pathways associated with infectious diseases. The electronic effects from substituents may enhance binding affinity to these targets, making it a valuable compound for further research.

Wirkmechanismus

The mechanism of action of 2-Ethylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and pyridyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Coordination Chemistry and Luminescence

- Di(2-pyridyl)ketone-Based Ligands (): Di(2-pyridyl)ketone serves as a precursor for multidentate ligands in metal complexes. These ligands exhibit strong luminescent properties when coordinated to scandium or europium ions. While 2-Ethylphenyl-(2-pyridyl)methanol lacks a ketone group, its pyridyl and alcohol functionalities could theoretically support similar coordination modes, albeit with altered electronic properties .

- Fe(II)[2,6-bis(2-pyridyl)pyridine] Complexes (): The Fe(II) complex with a 2,6-bis(2-pyridyl)pyridine ligand demonstrates catalytic activity in methane-to-methanol conversion. The 2-pyridyl groups facilitate electron transfer, suggesting that this compound’s pyridyl moiety might also participate in redox-active metal complexes, albeit with modified steric constraints due to the ethylphenyl group .

Structural and Functional Data Table

Key Research Findings and Contradictions

- Bioactivity Variability : While 2-pyridyl groups enhance potency in maleimide derivatives (), they reduce activity in invasion assays compared to ethylphenyl analogs (). This suggests context-dependent effects, where target protein interactions or assay conditions (e.g., cell permeability) modulate outcomes.

- Synthetic Flexibility: Pyridyl-containing compounds are versatile intermediates, but their functionalization (e.g., hydroxylation in this compound) may require tailored approaches to avoid side reactions .

Biologische Aktivität

2-Ethylphenyl-(2-pyridyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related case studies, emphasizing its pharmacological relevance.

Chemical Structure and Properties

This compound features a phenolic structure combined with a pyridine moiety, which contributes to its unique biological activity. The presence of the ethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities. Table 1 summarizes key findings from studies involving this compound and related derivatives.

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of various 2-pyridone derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against cancer cell lines such as HeLa, with IC50 values ranging from 0.33 to >100 µM depending on structural modifications .

- Antibacterial Effects : Another investigation focused on the antibacterial properties of related compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The findings demonstrated a notable reduction in bacterial growth, suggesting that the phenolic component plays a crucial role in antimicrobial activity .

- Anti-inflammatory Properties : Research on similar phenolic compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases .

Discussion

The biological activity of this compound is promising, particularly in anticancer and antimicrobial research. Its structure allows for diverse interactions within biological systems, which could be harnessed for therapeutic purposes. Future studies should focus on elucidating specific mechanisms of action and conducting in vivo evaluations to better understand the pharmacokinetics and therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.